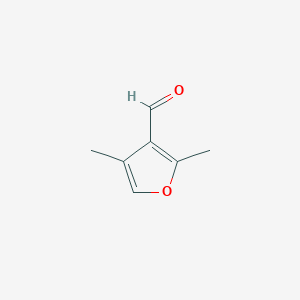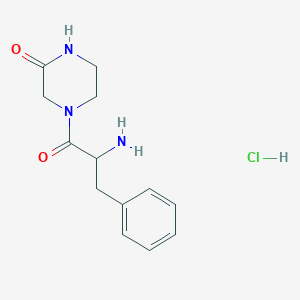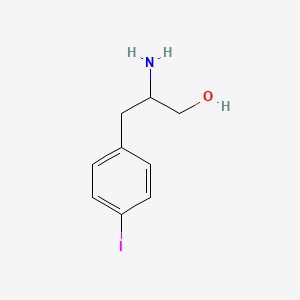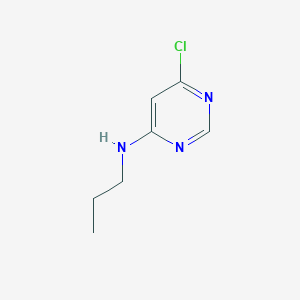
3-Bromo-N-ethylaniline
Vue d'ensemble
Description
3-Bromo-N-ethylaniline is a chemical compound with the CAS Number: 398151-69-4. It has a molecular weight of 200.08 and its IUPAC name is N-(3-bromophenyl)-N-ethylamine . The physical form of 3-Bromo-N-ethylaniline is a light yellow to brown liquid .
Physical And Chemical Properties Analysis
3-Bromo-N-ethylaniline has a molecular weight of 200.08 . It is a light yellow to brown liquid . The storage temperature is +4C .Applications De Recherche Scientifique
Synthesis of Substituted Polyanilines
3-Bromo-N-ethylaniline can be used in the synthesis of substituted polyanilines . These polymers are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility . The derivatives of polyanilines have efficient solubility, processability, and extended applications in different fields .
Sensor Technology
Substituted polyanilines, which can be synthesized from 3-Bromo-N-ethylaniline, have wide application potentials in sensor technology . They can be used to develop sensors that can detect changes in their environment and convert these changes into readable signals .
Electrochromic Display Devices
3-Bromo-N-ethylaniline can be used in the production of electrochromic display devices . These devices can change their optical properties, such as color, in response to an applied electric field .
Solar Cells
Substituted polyanilines synthesized from 3-Bromo-N-ethylaniline can be used in the fabrication of solar cells . These materials can absorb sunlight and convert it into electricity .
Supercapacitors and Batteries
3-Bromo-N-ethylaniline can be used in the production of supercapacitors and batteries . These energy storage devices can benefit from the electrical conductivity and charge storage capacity of substituted polyanilines .
Semiconductors
Substituted polyanilines, which can be synthesized from 3-Bromo-N-ethylaniline, can be used in the production of semiconductors . These materials can control the flow of electricity in electronic devices .
Anticorrosion Materials
3-Bromo-N-ethylaniline can be used in the production of anticorrosion materials . Substituted polyanilines can form a protective layer on the surface of metals, preventing them from corrosion .
Biological Applications
Substituted polyanilines synthesized from 3-Bromo-N-ethylaniline have a variety of biological applications . They can be used in the development of biocompatible materials for medical and pharmaceutical applications .
Safety and Hazards
3-Bromo-N-ethylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity with repeated exposure, affecting the blood and hematopoietic system .
Propriétés
IUPAC Name |
3-bromo-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJPWUCWTXJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)


![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)




